Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate
Overview
Description
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is an organic compound with the molecular formula C13H17ClO4S and a molecular weight of 304.79 g/mol . This compound is characterized by the presence of an ethyl ester group, a dimethyl group, and a chlorosulfonylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate typically involves the esterification of 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethyl-3-(4-methylsulfonylphenyl)propionate
- Ethyl 2,2-dimethyl-3-(4-nitrophenyl)propionate
- Ethyl 2,2-dimethyl-3-(4-aminophenyl)propionate
Uniqueness
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions .
Biological Activity
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate (CAS No. 887355-04-6) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, relevant research findings, and potential applications.
- Molecular Formula : C13H17ClO4S
- Molecular Weight : 304.79 g/mol
- Boiling Point : 381.6 ± 25.0 °C (predicted)
- Density : 1.244 ± 0.06 g/cm³ (predicted)
- Solubility : Slightly soluble in DMSO and ethyl acetate
- Form : Dark brown oil
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The presence of the chlorosulfonyl group suggests potential reactivity with nucleophiles, which may lead to inhibition of certain enzymatic pathways or modulation of receptor activities.
Biological Activities
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Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
-
Anti-inflammatory Effects
- The compound's potential anti-inflammatory properties could be linked to its ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.
-
Anticancer Potential
- Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Studies and Experimental Data
A review of available literature reveals several studies exploring the biological activity of related compounds:
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety profiles for sulfonamide compounds suggest caution due to possible allergic reactions and systemic toxicity at high doses.
Conclusion and Future Directions
This compound presents a promising candidate for further research into its biological activities. Future studies should focus on:
- Comprehensive pharmacological profiling to elucidate its mechanism of action.
- Detailed toxicity assessments to ensure safety for potential therapeutic applications.
- Exploration of structure-activity relationships (SAR) to optimize efficacy against specific biological targets.
Properties
IUPAC Name |
ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4S/c1-4-18-12(15)13(2,3)9-10-5-7-11(8-6-10)19(14,16)17/h5-8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELQKGCZSKGTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408086 | |
Record name | Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-04-6 | |
Record name | Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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